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Compound of Interest

Compound Name:
1-Ethynyl-4-

(trifluoromethoxy)benzene

Cat. No.: B062184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethynyl-4-
(trifluoromethoxy)benzene, a fluorinated organic compound of significant interest in the fields

of medicinal chemistry, materials science, and organic synthesis. The presence of the

trifluoromethoxy group imparts unique electronic properties, enhanced metabolic stability, and

increased lipophilicity to molecules, making this compound a valuable building block for the

development of novel pharmaceuticals, agrochemicals, and liquid crystals.

Core Identifiers and Physicochemical Properties
1-Ethynyl-4-(trifluoromethoxy)benzene is a distinct chemical entity with the following

identifiers and properties. It is crucial to distinguish it from its structural analog, 1-ethynyl-4-

(trifluoromethyl)benzene.
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Identifier Value

CAS Number 160542-02-9

Molecular Formula C₉H₅F₃O

Molecular Weight 186.13 g/mol

IUPAC Name 1-Ethynyl-4-(trifluoromethoxy)benzene

Synonyms 4-(Trifluoromethoxy)phenylacetylene

Physicochemical Property Predicted Value/Observation

Appearance Colorless to yellow liquid

Boiling Point
Data not readily available; likely similar to

analogs (~60 °C at reduced pressure)

Purity (typical) >97.0% (GC)

Spectroscopic Data Summary
While a comprehensive public database of the spectra for 1-ethynyl-4-
(trifluoromethoxy)benzene is not readily available, the expected spectral characteristics can

be inferred from its structure and comparison with analogous compounds like 1-ethynyl-4-

(trifluoromethyl)benzene and 1-ethynyl-4-fluorobenzene.
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Spectroscopy Expected Peaks and Characteristics

¹H NMR

Aromatic protons (AA'BB' system): two doublets

between δ 7.2-7.6 ppm. Acetylenic proton: a

singlet around δ 3.1-3.3 ppm.

¹³C NMR

Aromatic carbons: multiple signals between δ

115-150 ppm. Acetylenic carbons: two signals

around δ 77 ppm and δ 83 ppm.

Trifluoromethoxy carbon: a quartet around δ 120

ppm (due to C-F coupling).

¹⁹F NMR
A singlet for the -OCF₃ group, expected around

δ -58 to -60 ppm (relative to CFCl₃).

FTIR (cm⁻¹)

C≡C-H stretch (alkyne): ~3300 cm⁻¹ (sharp).

C≡C stretch (alkyne): ~2100 cm⁻¹ (weak). C-F

stretches (trifluoromethoxy): strong bands in the

1100-1300 cm⁻¹ region. C-O stretch (ether):

~1250 cm⁻¹. Aromatic C-H and C=C stretches.

Mass Spec (MS)

Molecular ion (M⁺) peak at m/z = 186.

Fragments corresponding to the loss of

functional groups.

Experimental Protocols
The terminal alkyne functionality of 1-ethynyl-4-(trifluoromethoxy)benzene makes it a

versatile substrate for various organic transformations. Below are detailed, representative

protocols for its synthesis and key reactions.

Synthesis of 1-Ethynyl-4-(trifluoromethoxy)benzene
The most common and efficient synthesis of arylacetylenes is the Sonogashira cross-coupling

reaction. This protocol describes a two-step synthesis starting from the commercially available

1-bromo-4-(trifluoromethoxy)benzene.

Step 1: Sonogashira Coupling with a Protected Acetylene
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This step involves the palladium- and copper-catalyzed coupling of 1-bromo-4-

(trifluoromethoxy)benzene with ethynyltrimethylsilane.

Materials:

1-Bromo-4-(trifluoromethoxy)benzene

Ethynyltrimethylsilane (TMSA)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA) or Diisopropylamine (DIPA)

Anhydrous tetrahydrofuran (THF) or toluene

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq).

Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

Evacuate and backfill the flask with nitrogen three times.

Add anhydrous THF or toluene and triethylamine (or diisopropylamine) as the solvent and

base.

Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred solution.

Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or GC-MS.

Upon completion, cool the mixture to room temperature and filter through a pad of celite to

remove the catalysts.
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Concentrate the filtrate under reduced pressure. The crude product, ((4-

(trifluoromethoxy)phenyl)ethynyl)trimethylsilane, can be purified by column

chromatography on silica gel or used directly in the next step.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

Materials:

Crude ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

Methanol or Tetrahydrofuran (THF)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure (using K₂CO₃):

Dissolve the crude silylated alkyne in methanol.

Add potassium carbonate (2.0-3.0 eq) to the solution.

Stir the mixture at room temperature and monitor the reaction by TLC until the starting

material is consumed.

Remove the methanol under reduced pressure.

Add water and extract the product with dichloromethane or diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford 1-ethynyl-4-(trifluoromethoxy)benzene.
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Step 1: Sonogashira Coupling

Step 2: Deprotection

1-Bromo-4-(trifluoromethoxy)benzene
Pd(PPh3)2Cl2, CuI,
Triethylamine, THF

Ethynyltrimethylsilane

((4-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane K2CO3, Methanol
or TBAF, THF 1-Ethynyl-4-(trifluoromethoxy)benzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1-ethynyl-4-(trifluoromethoxy)benzene.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) - "Click Chemistry"
This protocol describes a typical click chemistry reaction to form a 1,2,3-triazole derivative, a

common scaffold in medicinal chemistry.

Materials:

1-Ethynyl-4-(trifluoromethoxy)benzene

An organic azide (e.g., Benzyl azide)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

tert-Butanol and water (or other suitable solvent systems like DMF/water)

Procedure:

In a vial, dissolve 1-ethynyl-4-(trifluoromethoxy)benzene (1.0 eq) and the organic azide

(1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
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In a third vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution,

followed by the copper sulfate solution.

Stir the reaction mixture vigorously at room temperature. The reaction is often complete

within a few hours, and the product may precipitate from the solution.

Monitor the reaction by TLC.

Upon completion, collect the solid product by filtration and wash with water, followed by a

cold non-polar solvent like hexane to remove unreacted starting materials.

If the product does not precipitate, dilute the reaction mixture with water and extract with

an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and

concentrate.

The crude product can be purified by recrystallization or column chromatography.

1-Ethynyl-4-
(trifluoromethoxy)benzene

CuSO4, Na Ascorbate
t-BuOH/H2O, RT

Organic Azide
(e.g., Benzyl Azide)

1,4-Disubstituted-1,2,3-Triazole

Click to download full resolution via product page

Caption: General workflow for a CuAAC "Click" reaction.

Applications in Drug Discovery and Materials
Science
The unique properties conferred by the trifluoromethoxy group make 1-ethynyl-4-
(trifluoromethoxy)benzene a valuable building block in several advanced applications.
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Pharmaceuticals: The trifluoromethoxy group is often used as a bioisostere for other

functional groups to enhance a drug candidate's metabolic stability, membrane permeability,

and binding affinity. The ethynyl group provides a handle for introducing this valuable moiety

into complex molecules, for instance, via click chemistry to link molecular fragments or

through Sonogashira coupling to build rigid scaffolds. For example, triazole-containing

compounds synthesized via click chemistry have been investigated as multi-target

anticancer agents that can inhibit signaling pathways involving VEGFR-2 and PD-L1.

Liquid Crystals: The rigid, linear structure of arylacetylenes is a common feature in liquid

crystal molecules. The polarity and steric profile of the trifluoromethoxy group can be used to

fine-tune the mesomorphic properties (e.g., nematic or smectic phases) and dielectric

anisotropy of liquid crystalline materials, which are essential for display technologies.

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can

enhance the efficacy and environmental persistence of pesticides and herbicides.
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Synthesis & Derivatization

Resulting Scaffolds

Potential Applications

Biological Target Example

1-Ethynyl-4-
(trifluoromethoxy)benzene

Click Chemistry
(e.g., with Azides)

Sonogashira Coupling
(e.g., with Aryl Halides)

Triazole Derivatives Diarylacetylenes
(Tolanes)

Drug Discovery
(e.g., Kinase Inhibitors)

Materials Science
(e.g., Liquid Crystals)

VEGFR-2 Signaling
Pathway Inhibition

leads to

Click to download full resolution via product page

Caption: Logical flow from building block to potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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